2',5'-Dimethyl-3-(3-methylphenyl)propiophenone
Description
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Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-4-6-16(11-13)9-10-18(19)17-12-14(2)7-8-15(17)3/h4-8,11-12H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKXEIZZHJUNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=C(C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644077 | |
| Record name | 1-(2,5-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-75-5 | |
| Record name | 1-Propanone, 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone. This propiophenone derivative, while not extensively documented in publicly available literature, holds significant potential as a key intermediate in the synthesis of novel psychoactive compounds, particularly analogues of bupropion. This document will delve into its chemical identity, predicted physicochemical properties, proposed synthetic routes with detailed experimental protocols, and methods for its analytical characterization. The causality behind experimental choices is explained to provide practical insights for researchers in the field of medicinal chemistry and drug development.
Introduction: The Significance of Propiophenone Scaffolds in Medicinal Chemistry
Propiophenone and its derivatives represent a critical class of intermediates in the synthesis of a wide array of pharmaceuticals.[] Their versatile chemical nature allows for various modifications, leading to compounds with diverse pharmacological activities. A notable example is bupropion, an aminoketone antidepressant, which features a substituted propiophenone core.[2] The exploration of novel propiophenone analogues, such as this compound, is a promising avenue for the discovery of new therapeutic agents with potentially improved efficacy and side-effect profiles. This guide aims to provide the foundational knowledge required for the synthesis and study of this specific compound, thereby facilitating further research into its potential as a building block for next-generation pharmaceuticals.
Core Properties and Chemical Identity
This compound is an aromatic ketone with the chemical formula C18H20O.[3] Its structure is characterized by a propan-1-one linker connecting a 2,5-dimethylphenyl group and a 3-methylphenyl group.
Chemical Structure and Identifiers
-
IUPAC Name: 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one[3]
-
CAS Number: 898790-75-5[3]
-
Molecular Formula: C18H20O[3]
-
Molecular Weight: 252.35 g/mol [3]
-
SMILES: CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=CC=C2)C[3]
-
InChI Key: NAKXEIZZHJUNOM-UHFFFAOYSA-N[3]
Diagram 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following properties have been predicted using computational models. These values provide a useful starting point for experimental design.
| Property | Predicted Value | Source |
| Molecular Weight | 252.35 g/mol | PubChem[3] |
| XLogP3 | 4.6 | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 1 | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
Proposed Synthetic Routes
The synthesis of this compound can be approached through several established organic chemistry reactions. Two plausible and efficient methods are detailed below: Friedel-Crafts acylation and a two-step approach involving a Claisen-Schmidt condensation followed by catalytic hydrogenation.
Route 1: Friedel-Crafts Acylation
This is a direct and efficient method for forming the carbon-carbon bond between the aromatic ring and the acyl group.[4][5][6] The reaction involves the electrophilic acylation of 1,4-dimethylbenzene with 3-(3-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Diagram 2: Friedel-Crafts Acylation Synthesis Route
A schematic of the one-pot Friedel-Crafts acylation.
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the chlorine atom of the acyl chloride, making the carbonyl carbon a potent electrophile for the subsequent aromatic substitution.
-
Solvent (Dichloromethane - DCM): DCM is an inert solvent that is suitable for Friedel-Crafts reactions. It effectively dissolves the reactants and catalyst without participating in the reaction.
-
Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add 3-(3-methylphenyl)propionyl chloride (1.0 eq.) dropwise.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Add a solution of 1,4-dimethylbenzene (1.1 eq.) in dry DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Route 2: Claisen-Schmidt Condensation and Hydrogenation
This two-step approach first involves the synthesis of a chalcone intermediate, (E)-1-(2,5-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, via a base-catalyzed Claisen-Schmidt condensation.[7] The subsequent reduction of the carbon-carbon double bond of the chalcone yields the target propiophenone.
Diagram 3: Two-Step Synthesis via Chalcone Intermediate
A workflow for the two-step synthesis.
-
Base Catalyst (NaOH): Sodium hydroxide is a common and effective base for deprotonating the α-carbon of the ketone, initiating the aldol condensation.
-
Solvent (Ethanol): Ethanol is a suitable protic solvent for the Claisen-Schmidt condensation.
-
Catalyst for Hydrogenation (Pd/C): Palladium on carbon is a highly efficient and widely used catalyst for the reduction of carbon-carbon double bonds under a hydrogen atmosphere.
Step 1: Synthesis of (E)-1-(2,5-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)
-
Dissolve 1-(2,5-dimethylphenyl)ethan-1-one (1.0 eq.) and 3-methylbenzaldehyde (1.0 eq.) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add a solution of sodium hydroxide (2.5 eq.) in water dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of this compound
-
Dissolve the chalcone intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While experimental spectra are not available, predicted spectra can be generated using specialized software.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm.
-
Methylene Protons (-CH₂-CH₂-CO-): Two triplets, one around δ 3.2 ppm and another around δ 3.0 ppm.
-
Methyl Protons (Aromatic): Three singlets, two for the 2,5-dimethylphenyl group and one for the 3-methylphenyl group, expected in the range of δ 2.3-2.5 ppm.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl Carbon: A signal around δ 200 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.
-
Methylene Carbons: Two signals around δ 30-40 ppm.
-
Methyl Carbons: Three signals around δ 20-22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorptions (cm⁻¹):
-
~3050-3000: C-H stretching (aromatic)
-
~2960-2850: C-H stretching (aliphatic)
-
~1685: C=O stretching (ketone)
-
~1600, 1480: C=C stretching (aromatic)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 252.
-
Major Fragments:
-
m/z = 133: Cleavage of the bond between the carbonyl group and the adjacent methylene group, resulting in the [CH₃C₆H₃(CH₃)CO]⁺ ion.
-
m/z = 105: Loss of the 2,5-dimethylphenyl group, resulting in the [CH₃C₆H₄CH₂CH₂CO]⁺ ion.
-
m/z = 91: A common fragment for toluene derivatives, corresponding to the tropylium ion [C₇H₇]⁺.
-
Potential Applications in Drug Development
Propiophenone derivatives are valuable precursors in the synthesis of various biologically active compounds.[] this compound, as a novel analogue, presents several opportunities for drug discovery and development.
Synthesis of Bupropion Analogues
Bupropion is an antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor.[8][9] The synthesis of bupropion analogues with modifications on the aromatic rings could lead to compounds with altered potency, selectivity, and pharmacokinetic profiles.[10][11][12] this compound can serve as a key starting material for the synthesis of such analogues. The general synthetic route would involve α-bromination of the propiophenone followed by reaction with a suitable amine.
Diagram 4: General Pathway to Bupropion Analogues
A generalized synthetic scheme for bupropion analogues.
Exploration of Other CNS-Active Agents
The propiophenone scaffold is present in a variety of central nervous system (CNS) active compounds beyond bupropion. By functionalizing the ketone or the aromatic rings of this compound, a library of novel compounds can be generated for screening against various CNS targets, including receptors and enzymes implicated in neurological and psychiatric disorders.
Conclusion
This compound is a compound with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its fundamental properties, detailed two robust synthetic strategies, and outlined its potential applications in the development of novel pharmaceuticals, particularly bupropion analogues. The provided experimental protocols and analytical predictions are intended to serve as a solid foundation for researchers to synthesize and further investigate this promising molecule. The exploration of such novel chemical entities is paramount for the advancement of drug discovery and the development of new therapies for a range of medical conditions.
References
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(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one - MDPI. Available at: [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
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Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC - NIH. Available at: [Link]
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This compound | C18H20O | CID 24725684 - PubChem. Available at: [Link]
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NMR Predictor | Chemaxon Docs. Available at: [Link]
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propiophenone, 93-55-0 - The Good Scents Company. Available at: [Link]
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Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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friedel-crafts reactions of benzene and methylbenzene - Chemguide. Available at: [Link]
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1-(2,5-Dimethyl-3-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one. Available at: [Link]
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Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]
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Synthesis of Manufacture of 2,2-dimethyl-3-(3-methylphenyl)-propan-1-ol - PrepChem.com. Available at: [Link]
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Propiophenone - Wikipedia. Available at: [Link]
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PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. Available at: [Link]
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Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers. Available at: [Link]
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Bupropion - Wikipedia. Available at: [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. Available at: [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Available at: [Link]
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MIT Open Access Articles Predicting Infrared Spectra with Message Passing Neural Networks. Available at: [Link]
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Friedel–Crafts reaction - Wikipedia. Available at: [Link]
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Thia-Michael Addition in Diverse Organic Synthesis. Available at: [Link]
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Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed. Available at: [Link]
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PROPIOPHENONE. Available at: [Link]
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PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. Available at: [Link]
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(PDF) Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. Available at: [Link]
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(PDF) Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones - ResearchGate. Available at: [Link]
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1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770) - NP-MRD. Available at: [Link]
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Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - NIH. Available at: [Link]
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Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - NIH. Available at: [Link]
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An In-Depth Technical Guide to 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone, a substituted aromatic ketone with potential applications in medicinal chemistry and organic synthesis. This document delves into its chemical structure, physicochemical properties, a detailed synthetic pathway, and its potential biological relevance, offering valuable insights for professionals in drug discovery and development.
Introduction and Chemical Identity
This compound, with the IUPAC name 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one, is a complex ketone featuring a propiophenone core with methyl substitutions on both phenyl rings.[1] Its chemical structure is characterized by a three-carbon chain connecting a 2,5-dimethylphenyl group and a 3-methylphenyl group, with a carbonyl group at the C1 position of the propane chain.
The strategic placement of methyl groups on the aromatic rings can significantly influence the molecule's steric and electronic properties, potentially impacting its biological activity and metabolic stability. Propiophenone derivatives, in general, are recognized as important intermediates in the synthesis of various pharmaceuticals and biologically active compounds.[][3]
graph "2_5_Dimethyl_3_3_methylphenyl_propiophenone_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];
// Define atom positions
C1 [pos="0,0!", label="C"];
C2 [pos="1.4,0!", label="C"];
C3 [pos="2.1,1.2!", label="C"];
C4 [pos="3.5,1.2!", label="C"];
C5 [pos="4.2,0!", label="C"];
C6 [pos="3.5,-1.2!", label="C"];
C7 [pos="2.1,-1.2!", label="C"];
C8 [pos="-1.4,0!", label="C"];
O1 [pos="-2.1,1.2!", label="O"];
C9 [pos="-2.1,-1.2!", label="C"];
C10 [pos="-3.5,-1.2!", label="C"];
C11 [pos="-4.2,0!", label="C"];
C12 [pos="-5.6,0!", label="C"];
C13 [pos="-6.3,1.2!", label="C"];
C14 [pos="-7.7,1.2!", label="C"];
C15 [pos="-8.4,0!", label="C"];
C16 [pos="-7.7,-1.2!", label="C"];
C17 [pos="-6.3,-1.2!", label="C"];
Me1 [pos="1.4,2.4!", label="CH₃"];
Me2 [pos="5.6,0!", label="CH₃"];
Me3 [pos="-9.8,0!", label="CH₃"];
// Draw bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C1;
C1 -- C8;
C8 -- O1 [style=double];
C8 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C13;
C13 -- C14;
C14 -- C15;
C15 -- C16;
C16 -- C17;
C17 -- C12;
C3 -- Me1;
C5 -- Me2;
C15 -- Me3;
// Benzene ring double bonds
C2 -- C7 [style=double];
C4 -- C3 [style=double];
C6 -- C5 [style=double];
C13 -- C14 [style=double];
C15 -- C16 [style=double];
C17 -- C12 [style=double];
}
Sources
2',5'-Dimethyl-3-(3-methylphenyl)propiophenone starting materials
An In-depth Technical Guide on the Starting Materials for 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone
Introduction
This compound is a complex ketone with potential applications as a synthetic intermediate in the development of novel pharmaceuticals and advanced materials. Its structure, characterized by a substituted aromatic ketone core and a tolyl-functionalized side chain, necessitates a well-designed synthetic strategy rooted in a thorough understanding of its precursor materials. This guide provides a detailed examination of the primary starting materials and the core synthetic methodologies required for its preparation. We will delve into a logical retrosynthetic analysis, profile the key reagents, and present field-proven protocols, focusing on the causality behind experimental choices to ensure both reproducibility and a deep mechanistic understanding for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis: A Strategic Disconnection
The most direct and industrially scalable approach to constructing the this compound scaffold is through a Friedel-Crafts acylation reaction. This powerful C-C bond-forming reaction allows for the direct attachment of the acyl group to the electron-rich dimethylated aromatic ring.
The primary retrosynthetic disconnection is made at the bond between the carbonyl carbon and the 2,5-dimethylphenyl ring. This strategy identifies two principal starting fragments: an activated acyl donor and an aromatic nucleophile.
-
The Aromatic Core (Synthon A): 1,4-Dimethylbenzene (p-Xylene)
-
The Acyl Donor (Synthon B): 3-(3-methylphenyl)propionyl chloride
This disconnection simplifies a complex molecule into two readily accessible or synthetically preparable starting materials.
Caption: Retrosynthetic analysis via Friedel-Crafts disconnection.
The Aryl Core: 1,4-Dimethylbenzene (p-Xylene)
1,4-Dimethylbenzene, commonly known as p-xylene, serves as the foundational aromatic component in this synthesis. Its selection is strategic; the two methyl groups are activating for electrophilic aromatic substitution and direct the incoming acyl group to the ortho position, leading to the desired 2,5-dimethyl substitution pattern on the phenyl ring.
Physicochemical and Safety Data
| Property | Value |
| CAS Number | 106-42-3 |
| Molecular Formula | C₈H₁₀ |
| Molecular Weight | 106.17 g/mol |
| Boiling Point | 138 °C |
| Density | 0.861 g/mL at 25 °C |
| Role in Synthesis | Nucleophilic Aromatic Substrate |
| Key Safety Precaution | Flammable liquid and vapor. Harmful if inhaled or in contact with skin. |
The Acyl Donor: 3-(3-methylphenyl)propionic Acid
This component provides the three-carbon chain and the m-tolyl group. While commercially available, its synthesis from more fundamental precursors is often required and provides greater control over purity. The carboxylic acid must first be converted to a more reactive acylating agent, typically the acyl chloride, to generate the highly electrophilic acylium ion required for the Friedel-Crafts reaction.
Physicochemical Data
| Property | Value |
| CAS Number | 644-36-0 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Melting Point | 46-49 °C |
| Role in Synthesis | Acylating Agent Precursor |
Synthesis of the Acyl Donor via Malonic Ester Synthesis
A robust and reliable method for preparing 3-(3-methylphenyl)propionic acid is the malonic ester synthesis. This classical approach allows for the controlled alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[1]
Principle of the Method
The choice of malonic ester synthesis is based on its efficiency in forming a new carbon-carbon bond. The protons alpha to the two ester groups of diethyl malonate are highly acidic and can be readily removed by a base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a potent nucleophile, attacking an alkyl halide—in this case, 3-methylbenzyl chloride—in an Sₙ2 reaction. Subsequent acidic hydrolysis of the esters and heating of the resulting malonic acid derivative leads to facile decarboxylation, yielding the final product with high purity.
Core Reagents for Acyl Donor Synthesis
-
3-Methylbenzyl Chloride (m-Xylyl Chloride): The electrophile that provides the m-tolyl group.
-
Diethyl Malonate: The pronucleophile that provides two carbons of the propionic acid backbone.
-
Sodium Ethoxide: A strong, non-nucleophilic base used to generate the malonate enolate.
Caption: Workflow for the synthesis of the acyl donor precursor.
Detailed Experimental Protocol
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient volume) to generate sodium ethoxide in situ. Cool the solution to room temperature.
-
Add diethyl malonate (1.05 eq) dropwise to the sodium ethoxide solution with stirring. Stir for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Alkylation: Add 3-methylbenzyl chloride (1.0 eq) dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature below 50 °C. After the addition is complete, heat the mixture to reflux for 2-3 hours until TLC analysis indicates the consumption of the benzyl chloride.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude diethyl 2-(3-methylbenzyl)malonate.
-
Hydrolysis and Decarboxylation: To the crude ester, add an excess of aqueous hydrochloric acid (e.g., 6 M HCl). Heat the mixture to reflux for 12-18 hours. This step hydrolyzes the esters and induces decarboxylation.
-
Purification: Cool the mixture to room temperature. The product may precipitate or can be extracted with a suitable solvent like ethyl acetate. Wash the organic layer, dry, and remove the solvent. The resulting solid can be recrystallized from hexanes or a similar solvent to yield pure 3-(3-methylphenyl)propionic acid.
The Core Synthesis: Friedel-Crafts Acylation
With both primary starting materials in hand, the final assembly is performed via the Friedel-Crafts acylation. This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[2]
Mechanistic Overview
The reaction proceeds in two main stages. First, the carboxylic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, the acyl chloride reacts with the Lewis acid catalyst (AlCl₃) to form a highly electrophilic, resonance-stabilized acylium ion.[2] This acylium ion is then attacked by the electron-rich p-xylene ring in a classic electrophilic aromatic substitution mechanism to form the final ketone product. A stoichiometric amount of AlCl₃ is necessary because it complexes with the product ketone, deactivating it towards further acylation.[3]
Caption: Final assembly via Friedel-Crafts acylation workflow.
Detailed Experimental Protocol
-
Acyl Chloride Formation: In a fume hood, gently reflux a mixture of 3-(3-methylphenyl)propionic acid (1.0 eq) and thionyl chloride (1.2-1.5 eq) for 1-2 hours. Excess thionyl chloride can be removed by distillation to yield the crude acyl chloride.
-
Friedel-Crafts Reaction: To a flask containing anhydrous aluminum chloride (1.1 eq) in an excess of p-xylene (which acts as both solvent and reactant) cooled in an ice bath (0-5 °C), add the crude 3-(3-methylphenyl)propionyl chloride dropwise with vigorous stirring.
-
Reaction Progression: After the addition, allow the reaction to stir at room temperature for 4-6 hours or until completion is confirmed by TLC or GC analysis.
-
Quenching and Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and move the product into the organic layer.
-
Purification: Separate the organic layer (p-xylene). Wash it sequentially with dilute HCl, water, sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess p-xylene under reduced pressure. The final product can be purified by vacuum distillation or column chromatography on silica gel.
Summary of Key Starting Materials
| Reagent | CAS Number | Molecular Formula | Role | Key Consideration |
| 1,4-Dimethylbenzene (p-Xylene) | 106-42-3 | C₈H₁₀ | Aromatic Substrate, Solvent | High purity grade is essential. |
| 3-Methylbenzyl Chloride | 620-19-9 | C₈H₉Cl | Electrophile for Alkylation | Lachrymatory; handle in a fume hood. |
| Diethyl Malonate | 105-53-3 | C₇H₁₂O₄ | C₂ Synthon for Propionic Acid | Must be anhydrous for enolate formation. |
| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | Base for Enolate Formation | Highly moisture-sensitive. |
| Thionyl Chloride | 7719-09-7 | SOCl₂ | Chlorinating Agent | Corrosive and reacts violently with water. |
| Aluminum Chloride | 7446-70-0 | AlCl₃ | Friedel-Crafts Catalyst | Anhydrous conditions are critical for activity. |
Conclusion
The synthesis of this compound is a multi-step process that hinges on the strategic selection and preparation of its core starting materials. By employing a robust Friedel-Crafts acylation strategy, the target molecule can be efficiently assembled from 1,4-dimethylbenzene and a custom-synthesized acyl donor, 3-(3-methylphenyl)propionic acid. The malonic ester synthesis provides a reliable pathway to this key intermediate. Success in this synthesis requires not only procedural accuracy but also a deep understanding of the underlying reaction mechanisms and meticulous control over reaction conditions, particularly the exclusion of moisture in the final catalytic step. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently approach the synthesis of this and structurally related molecules.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ChemWis. (2023, November 11). Conversion of Diethylmalonate to 3 Phenylpropanoic acid [Video]. YouTube. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone
Introduction: Strategic Synthesis of a Propiophenone Derivative
The synthesis of substituted propiophenones represents a cornerstone in medicinal chemistry and materials science, providing key intermediates for a diverse array of biologically active compounds and functional materials. This document provides a comprehensive guide to the Friedel-Crafts synthesis of a specific propiophenone derivative, 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone. This compound, with its distinct substitution pattern, serves as a valuable scaffold for further chemical elaboration.
The core of this synthesis is the Friedel-Crafts acylation, a robust and widely utilized electrophilic aromatic substitution reaction.[1][2] In this particular application, we will explore the acylation of p-xylene with 3-(3-methylphenyl)propionyl chloride, catalyzed by the potent Lewis acid, aluminum chloride (AlCl₃). The choice of p-xylene as the aromatic substrate is strategic; the two methyl groups are ortho, para-directing and activating, leading to a specific regiochemical outcome.[3] This guide is designed for researchers and professionals in drug development, offering not just a protocol, but a deeper understanding of the underlying chemical principles and experimental nuances that ensure a successful and reproducible synthesis.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[1][4] The key steps are:
-
Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride, coordinates to the chlorine atom of the 3-(3-methylphenyl)propionyl chloride. This polarization facilitates the departure of the chloride, forming a highly electrophilic and resonance-stabilized acylium ion.[1][5]
-
Electrophilic Attack: The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding the final ketone product.[1][2]
A Note on Regioselectivity: The two methyl groups on the p-xylene ring are activating and direct incoming electrophiles to the ortho and para positions. Since the para position is blocked, acylation occurs at the position ortho to one of the methyl groups, leading to the desired 2',5'-disubstituted pattern.
Visualizing the Synthetic Pathway
To provide a clear overview, the following diagrams illustrate the chemical reaction and the overall experimental workflow.
Figure 2: Experimental Workflow for the Synthesis.
Experimental Protocol
This protocol is divided into two main stages: the preparation of the acylating agent and the Friedel-Crafts acylation itself.
Part A: Synthesis of 3-(3-methylphenyl)propionyl chloride
Insight: While some acyl chlorides are commercially available, many, like the one required for this synthesis, need to be prepared from the corresponding carboxylic acid. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. [7] Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-(3-methylphenyl)propanoic acid | ≥98% | (e.g., Sigma-Aldrich) |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | (e.g., Sigma-Aldrich) |
| Dichloromethane (DCM), anhydrous | ≥99.8% | (e.g., Sigma-Aldrich) |
| Dimethylformamide (DMF) | Catalytic amount | (e.g., Sigma-Aldrich) |
| Round-bottom flask, reflux condenser | - | - |
| Magnetic stirrer, heating mantle | - | - |
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add 3-(3-methylphenyl)propanoic acid (1 equivalent) and anhydrous dichloromethane.
-
Catalyst: Add a catalytic amount of DMF (1-2 drops).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) to the stirred solution at room temperature.
-
Reaction: Gently heat the mixture to reflux (approx. 40°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which should be vented through a scrubber.
-
Isolation: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-(3-methylphenyl)propionyl chloride is typically used in the next step without further purification.
Part B: Friedel-Crafts Acylation
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| p-Xylene | Anhydrous, ≥99% | (e.g., Sigma-Aldrich) |
| Aluminum chloride (AlCl₃) | Anhydrous, ≥99% | (e.g., Sigma-Aldrich) |
| 3-(3-methylphenyl)propionyl chloride | (From Part A) | - |
| Dichloromethane (DCM), anhydrous | ≥99.8% | (e.g., Sigma-Aldrich) |
| Hydrochloric acid (HCl) | Concentrated, 37% | (e.g., Fisher Scientific) |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | - |
| Sodium chloride (NaCl) | Saturated solution (Brine) | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | - |
Procedure:
-
Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent and Substrate: Add anhydrous p-xylene, which acts as both the solvent and the aromatic substrate.
-
Cooling: Cool the stirred suspension to 0-5°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude 3-(3-methylphenyl)propionyl chloride (1 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled suspension over 30-45 minutes. Maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Expected Results and Characterization
The final product, this compound, is expected to be a pale yellow oil or a low-melting solid.
Table of Key Parameters:
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₂₀O |
| Molecular Weight | 252.35 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Expected Yield | 60-80% (after purification) |
| Boiling Point | (Predicted) >200°C at atmospheric pressure |
Characterization:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm.
-
Methylene Protons (-CH₂-CH₂-CO-): Two triplets, each integrating to 2H, around δ 2.9-3.3 ppm.
-
Methyl Protons (Aromatic): Two singlets, each integrating to 3H, around δ 2.3-2.5 ppm.
-
Methyl Proton (Tolyl group): A singlet integrating to 3H, around δ 2.3 ppm.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Carbonyl Carbon: A signal around δ 200 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.
-
Methylene Carbons: Signals in the range of δ 30-40 ppm.
-
Methyl Carbons: Signals around δ 20-22 ppm.
-
-
Infrared (IR) Spectroscopy (neat):
-
A strong absorption band for the C=O stretch of the ketone at approximately 1685 cm⁻¹.
-
C-H stretching bands for aromatic and aliphatic protons.
-
-
Mass Spectrometry (EI):
-
Molecular ion peak (M⁺) at m/z = 252.
-
Troubleshooting and Safety Considerations
| Issue | Possible Cause | Solution |
| Low or No Yield | Inactive (hydrated) AlCl₃ | Use fresh, anhydrous AlCl₃ and handle it quickly in a dry environment. |
| Poor quality acyl chloride | Ensure complete conversion of the carboxylic acid to the acyl chloride. | |
| Formation of Tar | Reaction temperature too high | Maintain low temperature during the addition of the acyl chloride. |
| Incomplete Reaction | Insufficient reaction time or catalyst | Allow the reaction to stir for a longer duration and ensure the correct stoichiometry of AlCl₃. |
Safety Precautions:
-
Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl Chloride: Toxic and corrosive. Handle in a fume hood.
-
Acyl Chlorides: Corrosive and lachrymatory. Handle with care in a well-ventilated area.
-
Dichloromethane: A suspected carcinogen. Use in a fume hood.
-
Work-up: The quenching of the reaction with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood with adequate cooling and stirring.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
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Leah4sci. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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ResearchGate. (2019, April 8). (PDF) Friedel-Crafts Acylation. [Link]
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Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]
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ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... [Link]
-
ChemPlayer. (2023, July 17). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
- Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5677-5679.
-
Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. [Link]
- Google Patents. (n.d.). US3145216A - Friedel-crafts ketone synthesis.
- Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
-
Royal Society of Chemistry. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). [Link]
-
ResearchGate. (2018, March 30). How can I synthesis propionyl phloride?. [Link]
-
PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. [Link]
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PrepChem. (n.d.). Synthesis of 3-(m-benzoyl phenyl)-propionyl chloride. [Link]
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ISMAR. (n.d.). H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. [Link]
-
L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. [Link]
-
The Hive. (2002, October 24). Friedel-Crafts Acetonylation of 1,3-Benzodioxole. [Link]
-
Organic Syntheses. (n.d.). p-PROPIOPHENOL. [Link]
Sources
Application Notes: 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Propiophenone Core
2',5'-Dimethyl-3-(3-methylphenyl)propiophenone is an aryl ketone that serves as a valuable intermediate in multi-step organic synthesis. Its structure, featuring a substituted propiophenone backbone, offers a reactive carbonyl group and multiple aromatic sites amenable to further functionalization. This makes it a strategic building block for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The propiophenone moiety is a key pharmacophore in various biologically active compounds, and the specific substitution pattern of this intermediate allows for the systematic exploration of structure-activity relationships (SAR).
This document provides a detailed guide to the synthesis of this compound and its subsequent application as a synthetic intermediate in a Claisen-Schmidt condensation reaction, a cornerstone transformation for generating α,β-unsaturated ketones.
Compound Profile:
| Property | Value |
| IUPAC Name | 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one |
| Molecular Formula | C₁₈H₂₀O |
| Molecular Weight | 252.35 g/mol |
| CAS Number | 898790-75-5 |
Part 1: Synthesis of the Intermediate via Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing aryl ketones like this compound is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[2]
Mechanistic Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride (3-(3-methylphenyl)propanoyl chloride), polarizing the C-Cl bond and facilitating its cleavage. The resulting resonance-stabilized acylium ion is then attacked by the electron-rich π-system of the p-xylene (1,4-dimethylbenzene) ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product.[3] The use of an acylium ion is advantageous as it does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylations.[1] Furthermore, the product is an aryl ketone, which is deactivated towards further acylation, thus preventing polysubstitution.[1]
Experimental Workflow: Synthesis
Caption: Synthesis workflow for this compound.
Detailed Protocol: Synthesis
Materials:
-
p-Xylene (1,4-Dimethylbenzene)
-
3-(3-methylphenyl)propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0°C using an ice-water bath. The use of low temperature is critical to control the initial exothermic reaction.
-
Reagent Addition: In a separate flask, dissolve p-xylene (1.0 eq) and 3-(3-methylphenyl)propanoyl chloride (1.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5-10°C. Upon completion of the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Cool the reaction mixture back to 0°C and slowly pour it over a mixture of crushed ice and concentrated HCl.[4] This step hydrolyzes the aluminum complexes and quenches the reaction. Perform this step in a well-ventilated fume hood as HCl gas is evolved.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
Part 2: Application in Chalcone Synthesis via Claisen-Schmidt Condensation
The ketone functionality of the title compound is a versatile handle for C-C bond formation. A primary application is its use in the Claisen-Schmidt condensation to synthesize chalcones (α,β-unsaturated ketones), which are precursors to flavonoids and other biologically active heterocyclic compounds.[6][7]
Rationale and Mechanism
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone possessing α-hydrogens (in this case, our title intermediate) and an aromatic aldehyde that lacks α-hydrogens.[8] The base (e.g., NaOH or KOH) abstracts an acidic α-proton from the ketone to form a nucleophilic enolate.[9] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to form the thermodynamically stable, conjugated α,β-unsaturated ketone system.[9]
Experimental Workflow: Chalcone Synthesis
Caption: Workflow for the synthesis of a chalcone derivative.
Detailed Protocol: Synthesis of a Chalcone Derivative
Materials:
-
This compound (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (e.g., 8 M in water)
-
Deionized water
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve this compound and 4-nitrobenzaldehyde in 95% ethanol.[10]
-
Reaction Initiation: While stirring the solution at room temperature, add the aqueous NaOH solution dropwise.[10] A color change and the formation of a precipitate are typically observed.
-
Reaction: Continue stirring at room temperature for 30-60 minutes. The reaction is often rapid. Monitor the consumption of starting materials by TLC.
-
Workup: Pour the reaction mixture into a beaker containing a mixture of ice and water.[10] Stir for several minutes to ensure complete precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product as a crystalline solid.
Data Summary (Hypothetical)
| Parameter | Value |
| Starting Ketone Mass | 2.52 g (10 mmol) |
| Aldehyde Mass | 1.51 g (10 mmol) |
| Product Yield (Theoretical) | 3.85 g |
| Product Yield (Actual) | 3.39 g (88%) |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 115-117 °C |
Part 3: Further Synthetic Potential
The utility of this compound extends beyond chalcone synthesis. The ketone carbonyl group is a gateway to numerous other transformations:
-
Reduction: The carbonyl can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄)[11] or catalytically hydrogenated. Complete reduction to a methylene (-CH₂-) group can be achieved under Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH, heat) conditions, providing access to alkylbenzene derivatives.[12]
-
Mannich Reaction: Reaction with formaldehyde and a secondary amine can yield Mannich bases, which are important intermediates in pharmaceutical synthesis.[13]
-
Grignard/Organolithium Reactions: Addition of organometallic reagents can generate tertiary alcohols, further extending the carbon skeleton.
-
α-Functionalization: The α-protons can be removed to form an enolate, which can then be reacted with various electrophiles (e.g., alkyl halides, halogens) to introduce substituents adjacent to the carbonyl group.
Safety Precautions
-
Friedel-Crafts Acylation: This reaction should be conducted exclusively in a certified chemical fume hood. Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[5] Acyl chlorides are lachrymatory and corrosive.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Claisen-Schmidt Condensation: Concentrated sodium hydroxide is highly corrosive and can cause severe burns. Handle with care.
References
-
University of British Columbia. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Moloney, D., & O'Gorman, P. A. (2021). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2021(4), M1283. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]
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ResearchGate. (n.d.). Claisen Schmidt condensation reaction for chalcone synthesis. Retrieved from [Link]
-
Otsuka, S., Iwasaki, K., & Kambe, N. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Chemical Communications, 61(11), 1279-1282. [Link]
-
PubMed. (2022, November 4). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Retrieved from [Link]
-
Sci-Hub. (2016). Synthesis of Aryl Ketoamides via Aryne Insertion into Imides. Organic Letters, 18(12), 2793–2795. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Manufacture of 2,2-dimethyl-3-(3-methylphenyl)-propan-1-ol. Retrieved from [Link]
-
All chemistry. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism [Video]. YouTube. Retrieved from [Link]
-
OC-TV. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
Cell Press. (2022, July 15). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Retrieved from [Link]
-
ResearchGate. (2019, April 8). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,5-Dimethylphenyl)propan-1-one. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-(2,5-dimethyl phenyl)-1-propanone. Retrieved from [Link]
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-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Professor Dave Explains. (2023, January 13). Friedel-Crafts Acylation; Reductions of Aryl Ketones [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
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Application Notes & Protocols: Investigating 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone as a Novel Modulator of Inflammatory Signaling Pathways
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone in novel drug design, focusing on its hypothetical role as an inhibitor of inflammatory pathways. While direct biological data for this specific molecule is not extensively documented, the propiophenone scaffold is present in numerous compounds with established pharmacological activities, including anti-inflammatory and antidiabetic properties.[][2] This guide, therefore, extrapolates from the known activities of structurally related molecules to propose a scientifically rigorous, albeit hypothetical, framework for investigating this compound as a lead compound for the development of novel anti-inflammatory therapeutics. We will focus on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a pivotal mediator of inflammatory responses, as a plausible therapeutic target.[3] Detailed protocols for initial hit validation, in vitro and cell-based screening, and preliminary ADME/Tox profiling are provided to guide the initial stages of a drug discovery campaign.
Introduction: Rationale for Investigation
The propiophenone chemical moiety is a versatile scaffold found in a variety of pharmacologically active compounds.[4][5] Derivatives of this core structure have been explored for a range of therapeutic applications, from metabolic disorders to central nervous system agents.[][6] Notably, compounds with a similar 1,3-diphenylpropenone structure (chalcones) have demonstrated potential in modulating inflammatory pathways.[7] Given this precedent, it is scientifically plausible to hypothesize that this compound could exhibit valuable biological activity.
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases. The NF-κB signaling pathway is a key regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, such as those for cytokines and chemokines.[8] Consequently, the targeted inhibition of this pathway is a major focus of modern drug discovery.[3] This guide proposes a hypothetical drug discovery workflow to investigate this compound as an inhibitor of the NF-κB pathway, potentially through the inhibition of an upstream kinase such as IκB kinase (IKK).
Physicochemical Properties and Drug-Likeness
An initial assessment of a compound's physicochemical properties is crucial in the early stages of drug discovery to predict its potential as an orally bioavailable drug.[9] The properties of this compound, as computed by PubChem, are summarized below.[10]
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 252.3 g/mol | < 500 | Yes |
| XLogP3 | 4.6 | < 5 | Yes |
| Hydrogen Bond Donors | 0 | < 5 | Yes |
| Hydrogen Bond Acceptors | 1 | < 10 | Yes |
Table 1: Physicochemical Properties of this compound and their compliance with Lipinski's Rule of Five.
The compound adheres to all of Lipinski's "Rule of Five," suggesting it possesses drug-like properties and has a higher likelihood of being an orally active drug. This provides a strong rationale for its consideration as a starting point for a drug discovery program.
Proposed Drug Discovery and Development Workflow
The journey from an initial "hit" compound to a viable drug candidate is a multi-stage process.[9] A typical workflow for a small molecule like this compound is outlined below. This process is designed to systematically evaluate the compound's efficacy, potency, selectivity, and safety profile.[11]
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear path for the initial investigation of this compound.
Protocol 1: In Vitro IKKβ Kinase Inhibition Assay
Rationale: The IκB kinase (IKK) complex, particularly the IKKβ subunit, is a critical upstream activator of the canonical NF-κB pathway.[12] A direct biochemical assay is the first step to determine if our compound of interest can inhibit this key enzyme. This provides a direct measure of target engagement.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., a biotinylated IκBα peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Also prepare dilutions of the positive control, staurosporine.
-
Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer.
-
Compound Addition: Add 100 nL of the diluted compounds, positive control, or DMSO vehicle control to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of IKKβ enzyme solution (pre-diluted in kinase buffer to the desired concentration) to all wells except for the "no enzyme" control.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 2.5 µL of a solution containing the IκBα peptide substrate and ATP (at its Km concentration for IKKβ) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based NF-κB Reporter Assay
Rationale: While a biochemical assay confirms direct target engagement, a cell-based assay is essential to determine if the compound can inhibit the NF-κB pathway within a cellular context.[13] This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound (dissolved in DMSO)
-
IKK inhibitor (positive control, e.g., BAY 11-7082)
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Cell Plating: Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density of 20,000 cells per well and incubate overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound or the positive control for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Luciferase Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well and measure the luminescence.
-
Cell Viability Measurement: In a parallel plate prepared and treated identically, add the CellTiter-Glo® reagent and measure luminescence to assess compound cytotoxicity.
-
Data Analysis: Normalize the NF-κB-luciferase signal to the cell viability data. Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the TNF-α stimulated vehicle control. Determine the IC50 value as described in Protocol 1.
Protocol 3: Preliminary ADME/Tox Profiling
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to identify potential liabilities that could lead to failure in later stages of drug development.[14] In vitro assays provide a high-throughput and cost-effective way to gather this initial data.[15]
ADME Assay Panel:
| Assay | Purpose | Methodology |
| Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. | Measures the rate of compound transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium. |
| Microsomal Stability | Assesses metabolic stability in the liver. | The compound is incubated with liver microsomes, and the rate of its disappearance is measured over time by LC-MS/MS. |
| Plasma Protein Binding | Determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability. | Equilibrium dialysis is used to separate bound and unbound compound, which is then quantified. |
| CYP450 Inhibition | Identifies potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes. | The compound is co-incubated with specific CYP450 enzymes and their substrates, and the inhibition of substrate metabolism is measured. |
Toxicity Assay Panel:
| Assay | Purpose | Methodology |
| Cytotoxicity | Measures the general toxicity of the compound to cells. | HepG2 cells (a human liver cell line) are incubated with the compound, and cell viability is measured using an MTT or ATP-based assay. |
| hERG Inhibition | Assesses the risk of cardiac toxicity (QT prolongation). | A patch-clamp assay is used to measure the compound's effect on the hERG potassium channel current in a specialized cell line. |
Execution: These assays are typically run in a high-throughput format. The compound is tested at multiple concentrations to determine parameters such as permeability coefficients, metabolic half-life, percent bound, and IC50 values for enzyme inhibition and cytotoxicity.
Structure-Activity Relationship (SAR) Studies
Should this compound show promising activity in the initial assays, the next phase is to establish a Structure-Activity Relationship (SAR).[16][17] This involves the synthesis of a focused library of analogues to probe which parts of the molecule are essential for its biological activity.[18]
Key Areas for Modification:
-
2',5'-Dimethylphenyl Ring: The position and nature of the methyl groups can be varied. For example, moving the methyl groups to other positions or replacing them with other substituents (e.g., halogens, methoxy groups) could influence potency and selectivity.
-
3-Methylphenyl Ring: Similar modifications can be made to this ring to explore its contribution to binding.
-
Propiophenone Linker: The three-carbon chain can be lengthened, shortened, or constrained within a ring system to alter the compound's conformation and flexibility.
The synthesized analogues would then be subjected to the same battery of in vitro and cell-based assays to determine how these structural changes affect potency, selectivity, and ADME/Tox properties. This iterative process of design, synthesis, and testing is the core of the hit-to-lead and lead optimization phases of drug discovery.[11][19]
Conclusion
While this compound is a relatively uncharacterized molecule, its core structure suggests a potential for therapeutic application, particularly in the realm of anti-inflammatory drug discovery. This guide provides a robust and scientifically grounded framework for its initial investigation as a modulator of the NF-κB signaling pathway. By following the proposed workflow and detailed protocols, researchers can systematically evaluate its potential as a starting point for a novel drug design program. The iterative process of testing, analysis, and synthetic modification will be key to unlocking the full therapeutic potential of this and related chemical scaffolds.
References
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]
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Wikipedia. (2023). Propiophenone. In Wikipedia. [Link]
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Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). National Institutes of Health. [Link]
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High content cell-based assay for the inflammatory pathway. (2014). SPIE Digital Library. [Link]
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Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. (2012). ResearchGate. [Link]
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Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. (1998). PubMed. [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
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Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone derivatives. (2017). ResearchGate. [Link]
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Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. (2023). MDPI. [Link]
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Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. (2012). PubMed. [Link]
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Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2021). ScienceOpen. [Link]
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Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. [Link]
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PROPIOPHENONE. (n.d.). LookChem. [Link]
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Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. (n.d.). Protein Fluidics. [Link]
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NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers. [Link]
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2',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone. (n.d.). PubChem. [Link]
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Beyond GLP-1s: is there a new wave of metabolic disease treatments?. (2023). Labiotech.eu. [Link]
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Structure-Activity Relationships of Synthetic Cathinones. (2014). PubMed. [Link]
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Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases. (2022). Frontiers. [Link]
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IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIVATIVES. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance. (1995). PubMed. [Link]
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3',5'-Dimethyl-3-(3-methylphenyl)propiophenone. (n.d.). PubChem. [Link]
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Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. (2021). National Institutes of Health. [Link]
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Cellular Models and Assays to Study NLRP3 Inflammasome Biology. (2021). National Institutes of Health. [Link]
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Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2023). MDPI. [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone
Welcome to the technical support guide for 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone (CAS 898790-75-5)[1]. This document is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this compound. We will explore the root causes of common impurities and provide detailed, field-proven protocols to achieve high purity.
Section 1: Understanding the Compound and Its Synthesis Context
This compound is an aromatic ketone with the molecular formula C₁₈H₂₀O[1]. Its structure suggests a synthetic origin rooted in classic electrophilic aromatic substitution, most notably the Friedel-Crafts acylation. Understanding this synthesis is paramount, as the impurities encountered are almost always direct consequences of the reaction mechanism and starting materials.
The most probable synthetic route involves the reaction of p-xylene with 3-(3-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]
Caption: Probable synthetic route via Friedel-Crafts acylation.
This reaction, while effective, is prone to generating a variety of byproducts that co-elute or co-crystallize with the desired product, making purification a non-trivial challenge.
Section 2: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound in a question-and-answer format.
Q1: My crude product is a persistent, dark-colored oil or solid. What is the source of this color and how can I remove it?
Expert Analysis: Dark coloration, typically brown or deep red, in Friedel-Crafts reaction products often stems from two sources:
-
Residual Lewis Acid Complexes: The product ketone can form stable, colored complexes with the AlCl₃ catalyst.[3]
-
Polymeric Byproducts: Self-condensation or polymerization of reactants or products can occur under the harsh acidic conditions, leading to high-molecular-weight, colored impurities.
Troubleshooting Protocol: A robust aqueous workup is the first and most critical step to address this issue. Never proceed directly to chromatography or recrystallization with a dark, crude oil.
-
Quenching: Carefully and slowly quench the reaction mixture by pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Washes: Perform sequential washes of the organic layer:
-
Dilute HCl: To remove any remaining Lewis acid residues and basic impurities.
-
Saturated NaHCO₃: To neutralize any acidic species, including unreacted acyl chloride that has hydrolyzed to the carboxylic acid.
-
Brine (Saturated NaCl): To remove excess water and break up any emulsions.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
If color persists after this workup, it indicates the presence of non-acidic/non-basic colored impurities. At this stage, column chromatography is the recommended next step.
Q2: My NMR/GC-MS analysis shows unreacted starting materials. How can I efficiently remove them?
Expert Analysis: The presence of unreacted p-xylene and 3-(3-methylphenyl)propanoic acid (from hydrolysis of the acyl chloride) is common. Their physical properties dictate the best removal strategy.
| Impurity | Boiling Point (°C) | Acidity | Removal Strategy |
| p-Xylene | ~138 | Neutral | Vacuum Distillation |
| 3-(3-methylphenyl)propanoic acid | ~275 | Acidic | Base Extraction (e.g., NaHCO₃ wash) |
| Product | High Boiling | Neutral | - |
Troubleshooting Protocol:
-
Acid Removal: During the aqueous workup described in Q1, the NaHCO₃ wash is essential and highly effective for removing the carboxylic acid impurity by converting it to its water-soluble sodium salt.
-
Solvent Removal: To remove residual p-xylene, which is relatively volatile, place the crude product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours. This will often remove the majority of the hydrocarbon impurity. For larger scales, fractional distillation may be required if the boiling point difference is sufficient.[5]
Q3: I am struggling to induce crystallization of the final product. It remains an oil. What should I do?
Expert Analysis: The tendency of a compound to "oil out" is a common frustration in recrystallization. It happens when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice. The key is finding a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.[6]
Troubleshooting Protocol: Systematic Solvent Screening
-
Start Small: Use a small amount of your purified oil (~20-30 mg) in a small vial for each test.
-
Solvent Selection: Based on the product's structure (aromatic, moderate polarity), screen the following solvents. Alcohols and non-polar solvents are often a good starting point for aromatic compounds.[7]
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The ketone provides polarity, often leading to good solubility when hot and poor solubility when cold in alcohols. |
| Hydrocarbons | Hexanes, Heptane | The large aromatic structure suggests solubility in non-polar solvents. Often used as an anti-solvent. |
| Ethers | Diethyl Ether | Can be effective but its high volatility can be challenging. |
| Mixed Solvents | Ethanol/Water, Hexane/Ethyl Acetate | A powerful technique. Dissolve the compound in a small amount of the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (anti-solvent, e.g., water) until turbidity persists. Heat to clarify and then cool slowly. |
-
Induce Crystallization: If crystals do not form upon slow cooling, try the following:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. This creates nucleation sites.[7]
-
Seeding: Add a tiny crystal of a previously obtained solid product.
-
Patience: Cool the solution slowly to room temperature, then transfer to a 4 °C refrigerator, and finally to a -20 °C freezer. Slow cooling is crucial for forming large, pure crystals.
-
Q4: My product appears pure by NMR, but has a slight aldehydic odor and degrades over time. What is happening?
Expert Analysis: Aldehydes are common impurities in ketone syntheses and can be difficult to detect at low levels by NMR.[8] They are often responsible for product instability and color changes upon storage. A highly effective method for selectively removing aldehydes and some reactive ketones is through the formation of a water-soluble bisulfite adduct.[9][10]
Caption: Selective removal of aldehyde impurities into the aqueous phase.
Troubleshooting Protocol: Bisulfite Wash
This procedure should be performed on the isolated organic layer after the initial acid/base workup.
-
Prepare Solution: Prepare a fresh solution of 40% (w/v) sodium bisulfite in water.
-
Extraction: Add the bisulfite solution to your organic product dissolved in a solvent like diethyl ether. The volume should be roughly equal to the organic phase.
-
Mix: Stir the biphasic mixture vigorously for 30-60 minutes. The reaction can be slow, so sufficient contact time is necessary.
-
Separate: Separate the aqueous layer.
-
Wash: Wash the organic layer again with brine to remove any residual bisulfite.
-
Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the aldehyde-free product.
Section 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most versatile method for separating isomers and removing a broad range of impurities.
Workflow:
Caption: Standard workflow for purification by flash chromatography.
Methodology:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Solvent System): A gradient system of Hexane and Ethyl Acetate (EtOAc) is recommended.
-
Initial Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Spot your crude product on a TLC plate and develop it in various Hexane:EtOAc ratios (e.g., 98:2, 95:5, 90:10). The ideal system will give your product an Rf value of ~0.3.
-
Example Gradient:
Step % Hexane % Ethyl Acetate Column Volumes 1 100 0 2 2 100 → 95 0 → 5 10 | 3 | 95 | 5 | 5 |
-
-
Sample Loading: For best resolution, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution and Collection: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Sharp, S. P., & Steitz, A. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.
- Huang, P., et al. (2020).
-
Lin, Y.-S., et al. (2023). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Molecules, 28(15), 5786. [Link]
-
Firlik, S., et al. (2014). Influence of 2,4,6-trimethylphenol on the yield of synthesis and properties of poly(phenylene oxide). Polimery, 59(3), 201-206. [Link]
-
Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). B.Pharm 3rd Semester. [Link]
-
Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(11), 5151-5153. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 24725684, this compound. Retrieved from [Link].
- Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. Washington, DC: U.S.
-
Ashenhurst, J. (2018). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. [Link]
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Plummer, E. A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57211. [Link]
-
Reddit discussion on recrystallization tips. (2014). r/chemistry. [Link]
-
Wikipedia contributors. (n.d.). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
-
Plummer, E. A., & Movassaghi, M. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1199-1204. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
-
Smith, J. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. The Plymouth Student Scientist, 9(1), 252-296. [Link]
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Technical Support Center: Troubleshooting Grignard Reactions for Substituted Propiophenones
Welcome to the technical support center for troubleshooting Grignard reactions in the synthesis of substituted propiophenones. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind common experimental failures and provide field-tested solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Grignard reaction to synthesize a substituted propiophenone has failed to initiate. What are the likely causes and how can I start the reaction?
Answer:
Failure to initiate is one of the most common issues in Grignard chemistry and almost always points to the presence of contaminants or improper activation of the magnesium.[1] The Grignard reagent is a potent nucleophile and a strong base, making it highly reactive with even trace amounts of protic solvents or atmospheric moisture.[2][3][4]
Causality and Troubleshooting Steps:
-
Anhydrous Conditions are Non-Negotiable: The Grignard reagent is readily quenched by water, alcohols, or any compound with an acidic proton.[2][4]
-
Protocol: All glassware must be rigorously dried, either in an oven overnight and cooled under an inert atmosphere (nitrogen or argon) or by flame-drying under vacuum. Solvents, particularly ethers like diethyl ether or THF, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[1][5] Use septa and needles for all transfers to maintain an inert atmosphere.[6]
-
-
Magnesium Activation is Crucial: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction of the alkyl/aryl halide.[1]
-
Activation Techniques:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert gas) to expose a fresh surface.[6]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The iodine etches the magnesium surface, while 1,2-dibromoethane reacts to form ethylene and MgBr₂, activating the surface. A visible color change (brown for iodine) and subsequent disappearance, along with bubbling, indicate successful initiation.[7]
-
Exotherm as an Indicator: A successful initiation is typically accompanied by a noticeable exotherm, causing the solvent to reflux gently.[6][7] If no exotherm is observed after activation attempts, the issue likely lies with the purity of your reagents or solvent.
-
-
Question 2: My reaction yielded the tertiary alcohol instead of the desired propiophenone. What went wrong?
Answer:
This is a classic case of over-addition. The synthesis of ketones like propiophenone via a Grignard reaction requires a specific starting material that can form a stable intermediate and prevent a second nucleophilic attack. The likely cause is the use of an ester or acid chloride as a starting material with an excess of the Grignard reagent.[4][8][9]
Mechanistic Explanation:
The reaction of a Grignard reagent with an ester or acid chloride initially forms the desired ketone. However, this ketone is also susceptible to nucleophilic attack by another equivalent of the Grignard reagent present in the reaction mixture.[9] This second attack leads to the formation of a tertiary alcohol after acidic workup.[4][5][8][9]
Solutions and Alternative Protocols:
-
Use a Nitrile Starting Material: The reaction of a Grignard reagent with a substituted benzonitrile is an excellent method for preparing propiophenones.[10] The initial addition of the Grignard reagent to the nitrile forms a magnesium salt of an imine.[4][10] This intermediate is stable and unreactive towards further Grignard addition.[4] The desired ketone is then liberated upon acidic hydrolysis during the workup.[10]
Diagram: Synthesis of Propiophenone via Nitrile Route
-
Weinreb Amides: N-methoxy-N-methylamides (Weinreb amides) are also excellent substrates for the synthesis of ketones. The intermediate formed after the first Grignard addition is a stable chelated species that resists further addition. The ketone is obtained after a mild acidic workup.[1]
Question 3: My reaction has a very low yield, and I've recovered a significant amount of the starting ketone. What are the potential side reactions?
Answer:
Recovering the starting ketone points to two primary competing side reactions: enolization and reduction. These pathways become significant, especially with sterically hindered ketones or bulky Grignard reagents.[1][11]
1. Enolization:
-
Mechanism: The Grignard reagent, being a strong base, can abstract an acidic α-proton from the propiophenone to form a magnesium enolate.[1][11] During the aqueous workup, this enolate is protonated, regenerating the starting ketone.[1][11] This is particularly problematic with bulky Grignard reagents and substituted propiophenones where the carbonyl carbon is sterically shielded.[11][12][13]
2. Reduction:
-
Mechanism: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent. The reaction proceeds through a six-membered cyclic transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[11] This results in a secondary alcohol, which upon workup might be difficult to separate from the desired tertiary alcohol product, or if the desired product is the ketone, this pathway consumes the starting material.
Diagram: Competing Pathways in Grignard Reactions with Ketones
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Side Reactions | Rationale |
| Temperature | Conduct the reaction at a lower temperature (e.g., 0 °C or -78 °C). | Addition is generally favored at lower temperatures, while elimination and enolization can be more prevalent at higher temperatures. |
| Reagent Addition | Add the Grignard reagent slowly to the ketone solution. | This keeps the instantaneous concentration of the Grignard reagent low, disfavoring the bimolecular enolization and reduction pathways. |
| Choice of Grignard | Use a Grignard reagent with minimal steric bulk and no β-hydrogens if possible (e.g., MeMgBr). | Less bulky reagents are less likely to act as bases, and the absence of β-hydrogens eliminates the possibility of the reduction pathway.[1] |
| Solvent | Use a less polar solvent like diethyl ether instead of THF. | THF can sometimes favor enolization due to its greater solvating power for the magnesium cation. |
Question 4: I am working with an α,β-unsaturated propiophenone derivative and obtaining a mixture of 1,2- and 1,4-addition products. How can I control the regioselectivity?
Answer:
The regioselectivity of Grignard additions to α,β-unsaturated ketones is a well-known challenge. Grignard reagents, being "hard" nucleophiles, generally favor direct (1,2) addition to the carbonyl carbon.[14] However, factors like steric hindrance around the carbonyl group can promote conjugate (1,4) addition.[14][15]
Controlling Regioselectivity:
-
Favoring 1,2-Addition (Direct Addition):
-
Favoring 1,4-Addition (Conjugate Addition):
-
Gilman Reagents: The most reliable method to achieve 1,4-addition is to use a lithium diorganocuprate (Gilman) reagent instead of a Grignard reagent.[18][19] These "softer" nucleophiles have a strong preference for adding to the β-carbon.
-
Copper Catalysis: The addition of a catalytic amount of a copper(I) salt (e.g., CuI, CuBr) to the Grignard reagent in situ forms an organocopper species that will preferentially undergo 1,4-addition.[14]
-
Experimental Protocol: Copper-Catalyzed 1,4-Addition
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend a catalytic amount of CuI (approx. 5-10 mol%) in anhydrous THF.
-
Cool the suspension to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the Grignard reagent to the CuI suspension and stir for 15-30 minutes to allow for the formation of the organocopper species.
-
Slowly add a solution of the α,β-unsaturated propiophenone in anhydrous THF to the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
Question 5: What is the best way to purify my substituted propiophenone product from the reaction mixture?
Answer:
Purification of the product from a Grignard reaction involves removing unreacted starting materials, the magnesium alkoxide intermediate, and any side products.
Standard Workup and Purification Protocol:
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that will protonate the magnesium alkoxide to form the tertiary alcohol and neutralize any remaining Grignard reagent. Avoid using strong acids initially, as this can cause a violent exotherm and potential elimination side reactions.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with water to remove water-soluble impurities and then with brine to aid in the removal of water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification:
-
Column Chromatography: This is the most common and effective method for separating the desired propiophenone from side products like biphenyl (a common impurity from the Grignard formation step) or any alcohol byproducts.[6] A silica gel stationary phase with a gradient of non-polar to moderately polar eluents (e.g., hexanes/ethyl acetate) is typically effective.
-
Crystallization: If the propiophenone product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.
-
References
-
Wikipedia. Grignard reaction. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Web Pages. 6. Grignard Reaction. [Link]
-
Homework.Study.com. In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?. [Link]
-
Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Sciencemadness.org. Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay). [Link]
-
CSIR-NCL Library, Pune. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. [Link]
-
Chemistry LibreTexts. 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]
-
MDPI. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. [Link]
-
ResearchGate. Optimization of the 1,2-addition of Grignard reagents to ketone 1. [Link]
-
Chemistry LibreTexts. 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]
-
Chemistry Stack Exchange. Reactions of Grignard Reagent: 1,2 vs 1,4 addition. [Link]
-
YouTube. Grignard Reagent and α,β-Unsaturated carbonyl compound. [Link]
-
YouTube. 1,2 vs 1,4 addition of organometallics to unsaturated aldehydes and ketones. [Link]
-
American Chemical Society. Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. [Link]
-
Chemistry Stack Exchange. Steric Factors on reaction with grignard reagent. [Link]
-
Web Pages. 1. Grignard Reaction. [Link]
-
Chemistry LibreTexts. 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
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Technical Support Center: Mastering Friedel-Crafts Acylation
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their acylation reactions and troubleshoot common challenges. As a Senior Application Scientist, I've compiled this resource based on established chemical principles and extensive field experience to help you navigate the intricacies of this powerful synthetic tool. Our goal is to move beyond simple protocols and provide a deeper understanding of the "why" behind the "how," ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during Friedel-Crafts acylation.
Q1: Why is my Friedel-Crafts acylation reaction resulting in a low yield of the desired product?
A low yield in a Friedel-Crafts acylation can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1]
-
Reagent Quality and Purity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure that your catalyst is anhydrous and handled under inert conditions. Similarly, the acylating agent (acyl chloride or anhydride) and the aromatic substrate should be pure and dry.
-
Reaction Conditions:
-
Temperature: The reaction temperature plays a crucial role. While some reactions proceed well at room temperature, others may require cooling to 0-5°C to minimize side reactions, or heating to drive the reaction to completion.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
-
Stoichiometry: In many cases, a stoichiometric amount of the Lewis acid catalyst is necessary because it forms a complex with the ketone product, rendering it inactive.[2][3] Using a sub-stoichiometric amount can lead to incomplete conversion.
-
Workup Procedure: The aqueous workup step is critical for breaking the catalyst-product complex and isolating the desired ketone.[4] Ensure thorough quenching, typically with a mixture of ice and concentrated HCl, followed by proper extraction and washing steps.[5]
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
While Friedel-Crafts acylation is generally more selective than its alkylation counterpart, the formation of multiple products can still occur, primarily due to issues with regioselectivity.
-
Directing Group Effects: The substituent already present on the aromatic ring will direct the incoming acyl group to the ortho, para, or meta position.[6] Understanding the electronic nature of this directing group is key to predicting the major product. For instance, electron-donating groups are typically ortho, para-directing, while electron-withdrawing groups are meta-directing.
-
Steric Hindrance: In the case of ortho, para-directing groups, the para product is often favored due to reduced steric hindrance compared to the ortho position.[6]
-
Solvent Choice: The polarity of the solvent can influence the selectivity of the reaction.[7][8] For example, using a non-polar solvent can sometimes enhance para-selectivity. Experimenting with different solvents, such as 1,2-dichloroethane or nitrobenzene, can be beneficial.[7][8]
Q3: My starting material is a deactivated aromatic ring. Why is the reaction not proceeding?
Friedel-Crafts acylation is an electrophilic aromatic substitution reaction, and its success heavily depends on the nucleophilicity of the aromatic ring.
-
Strongly Deactivating Groups: Aromatic rings substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H) are highly deactivated and generally do not undergo Friedel-Crafts acylation.[9][10]
-
Incompatible Functional Groups: Aromatic compounds containing basic functional groups like amines (-NH₂, -NHR, -NR₂) are also unsuitable. The lone pair of electrons on the nitrogen atom will complex with the Lewis acid catalyst, deactivating the ring and preventing the reaction from occurring.[11]
Troubleshooting Guide: Common Byproduct Scenarios
This section provides a more in-depth look at specific byproduct formation and how to prevent it.
Scenario 1: Polyacylation - Is it a concern?
A frequent question from those familiar with the extensive polyalkylation in Friedel-Crafts alkylation is whether a similar issue exists in acylation.
Causality: The product of a Friedel-Crafts acylation is an aryl ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[2][3][12]
Prevention: Fortunately, this inherent deactivation of the product effectively prevents polyacylation from occurring under standard reaction conditions.[3][11][12] This is a significant advantage of Friedel-Crafts acylation over alkylation.[3]
Scenario 2: Unexpected Product Isomers - The Myth of Acylium Ion Rearrangement
Unlike the carbocations in Friedel-Crafts alkylation, which are prone to rearrangement to form more stable carbocations, the acylium ion in acylation is resonance-stabilized and does not rearrange.[9][13]
Mechanistic Insight: The positive charge on the acylium ion is shared between the carbonyl carbon and oxygen, which imparts significant stability and prevents the structural rearrangements often seen with alkyl carbocations.[12][13]
Troubleshooting: If you are observing an unexpected isomer of your product, it is highly unlikely to be due to a rearrangement of the acylium ion. Instead, consider the following:
-
Purity of Starting Materials: Ensure that your starting acyl chloride or anhydride has not isomerized prior to the reaction.
-
Reaction Conditions: Extreme temperatures or prolonged reaction times could potentially lead to side reactions, though acylium ion rearrangement is not a typical pathway.
Experimental Protocol: A Self-Validating System for the Acylation of Anisole
This protocol for the synthesis of 4-methoxyacetophenone from anisole incorporates best practices to minimize byproduct formation and ensure a high yield.
Materials:
-
Anisole (1.0 equivalent)
-
Acetic anhydride (1.0 equivalent)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel, suspend the anhydrous aluminum chloride in anhydrous DCM.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the acetic anhydride dropwise to the cooled and stirred AlCl₃ suspension.
-
Addition of Aromatic Substrate: After the addition of acetic anhydride is complete, add a solution of anisole in a small amount of anhydrous DCM dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1 hour).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[5]
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude 4-methoxyacetophenone can be further purified by recrystallization or column chromatography.
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams have been created.
Caption: General mechanism of Friedel-Crafts acylation.
Caption: A logical workflow for troubleshooting low product yields.
Summary of Key Parameters and Recommendations
| Parameter | Common Issue | Recommendation | Rationale |
| Lewis Acid Catalyst | Inactivity due to moisture | Use fresh, anhydrous AlCl₃; handle under inert atmosphere. | AlCl₃ is highly hygroscopic and reacts with water, rendering it ineffective. |
| Aromatic Substrate | No reaction | Avoid strongly deactivated rings (e.g., nitrobenzene) and rings with amine groups. | The reaction requires a sufficiently nucleophilic aromatic ring. |
| Solvent | Poor selectivity or low conversion | Use an anhydrous, inert solvent like 1,2-dichloroethane (DCE) or carbon disulfide (CS₂). | Solvent polarity can influence reactivity and regioselectivity.[7][8] |
| Temperature | Byproduct formation or slow reaction | Start at 0-5°C and monitor by TLC; adjust as needed. | Balances reaction rate with minimizing potential side reactions. |
| Stoichiometry | Incomplete reaction | Use at least a stoichiometric amount of the Lewis acid catalyst. | The catalyst forms a complex with the product ketone.[2][3] |
| Workup | Low isolated yield | Quench with ice/HCl; perform thorough extraction and washing. | Ensures complete breakdown of the product-catalyst complex and removal of impurities.[4][5] |
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
PubMed Central. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]
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Technical Support Center: 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone
Welcome to the technical support center for 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone (DMPP). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide robust troubleshooting strategies for experiments involving this compound. Our approach is grounded in fundamental chemical principles and established analytical practices to ensure the integrity and reproducibility of your results.
Introduction to DMPP Stability
This compound, with the IUPAC name 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one, is an aromatic ketone.[1] Its structure, featuring a propiophenone core with multiple methyl substituents on the phenyl rings, presents several potential sites for chemical transformation that can affect its stability over time and under various experimental conditions. Understanding these potential liabilities is crucial for accurate experimental design and data interpretation.
Chemical Structure:
Sources
Validation & Comparative
A Comparative Guide to the Biological Activities of Substituted Propiophenones
For Researchers, Scientists, and Drug Development Professionals
The propiophenone scaffold, a simple three-carbon chain attached to a phenyl ring, serves as a versatile backbone for a diverse range of biologically active compounds. Strategic substitutions on the aromatic ring and the propyl chain have yielded a plethora of derivatives with significant antimicrobial, antifungal, and anticancer properties. This guide provides a comparative analysis of the biological activities of various substituted propiophenones, supported by experimental data, to aid researchers in the exploration and development of novel therapeutics.
Introduction to the Propiophenone Scaffold
Propiophenone (1-phenyl-1-propanone) itself exhibits limited biological activity. However, the introduction of various functional groups at different positions on its structure can dramatically enhance its pharmacological profile. This guide will explore two major classes of substituted propiophenones: the well-studied α,β-unsaturated ketones known as chalcones, and other propiophenone derivatives, including α-aminopropiophenones (cathinones) and related compounds. The structure-activity relationships (SAR) of these derivatives will be discussed, providing insights into the chemical features crucial for their biological effects.
Comparative Analysis of Biological Activities
The biological potential of substituted propiophenones is vast and varied. This section will compare their efficacy in three key therapeutic areas: antimicrobial, antifungal, and anticancer activities, with supporting experimental data presented in tabular format.
Antimicrobial Activity
Substituted propiophenones have emerged as a promising class of antibacterial agents, with their efficacy largely dependent on the nature and position of the substituents.
Key Findings:
-
Hydroxy and Methoxy Substitutions: The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring can significantly influence antibacterial activity.
-
Halogenation: The introduction of halogens, such as chlorine and fluorine, has been shown to enhance the antimicrobial potency of propiophenone derivatives.
-
Amino Group Introduction: The presence of an amino group at the α-position of the propiophenone core, as seen in cathinone derivatives, can also confer antibacterial properties.
Table 1: Comparative Antimicrobial Activity (MIC values in µg/mL) of Selected Substituted Propiophenones
| Compound/Derivative | Gram-positive Bacteria (e.g., S. aureus) | Gram-negative Bacteria (e.g., E. coli) | Reference |
| 1,3-bis(aryloxy)propan-2-amines (CPD20) | 2.5 | - | [1] |
| 1,3-bis(aryloxy)propan-2-amines (CPD22) | 2.5-5 | - | [1] |
| Methoxy-substituted thiourea derivative (53f) | - | 50 (P. aeruginosa) | [2] |
Note: A lower MIC value indicates greater antimicrobial activity.
The data suggests that specific substitution patterns can lead to potent activity against Gram-positive bacteria, with some derivatives showing MIC values as low as 2.5 µg/mL[1].
Antifungal Activity
Fungal infections, particularly those caused by resistant strains, pose a significant global health threat. Substituted propiophenones, especially chalcones, have demonstrated considerable antifungal potential.
Key Findings:
-
Chalcones as Antifungal Leads: Many chalcone derivatives exhibit potent activity against a range of fungal pathogens, including Candida albicans and Aspergillus species.
-
Synergistic Effects: Some chalcone derivatives have been shown to act synergistically with existing antifungal drugs like fluconazole, enhancing their efficacy against resistant strains[3].
-
Propafenone Analogs: Propafenone, a propiophenone derivative, has demonstrated fungicidal activity against various Candida species with MIC values ranging from 32 to 256 µg/mL[4].
Table 2: Comparative Antifungal Activity (MIC values in µg/mL) of Selected Substituted Propiophenones
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Coumarin-chalcone derivative (5g) + Fluconazole | 5.60 | - | [3] |
| Propafenone | 32-256 | - | [4] |
| Eugenol-imidazole 35 | 4.6 µM | - | [5] |
Note: A lower MIC value indicates greater antifungal activity.
The development of hybrid molecules, such as coumarin-chalcones, appears to be a promising strategy to combat drug-resistant fungal infections[3].
Anticancer Activity
The cytotoxic effects of substituted propiophenones against various cancer cell lines have been extensively studied, with many derivatives showing promising anticancer activity.
Key Findings:
-
Chalcones as Potent Cytotoxic Agents: Chalcones are a well-established class of anticancer compounds, with numerous derivatives exhibiting low micromolar IC50 values against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
-
Mechanism of Action: A primary mechanism of action for many anticancer chalcones is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[6][7].
-
Apoptosis Induction: Substituted propiophenones can trigger apoptosis through various signaling pathways, including the upregulation of pro-apoptotic proteins and activation of caspases.
Table 3: Comparative Anticancer Activity (IC50 values in µM) of Selected Substituted Propiophenones/Chalcones
| Compound/Derivative | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HCT-116 (Colon Cancer) | Reference |
| Chalcone-coumarin hybrid (39) | - | 4.7 | - | [6] |
| Chalcones with halogens (47) | 13.2–34.7 | - | - | [6] |
| Triazoloquinoxaline-chalcone (56) | 1.65–34.28 | - | 1.65–34.28 | [6] |
| (E)-3-(4-chlorophenyl)-1-o-tolilprop-2-en-1-on (1) | 3.66 µg/mL | - | - | [8] |
| Pinostrobin propionate | - | - | - | [9] |
| Pinostrobin butyrate | 0.40 mM (T47D) | - | - | [9] |
| Dihydro-3-CBC | - | - | - | [9] |
Note: A lower IC50 value indicates greater cytotoxic potency.
The diversity of substituents and their positions on the propiophenone scaffold allows for fine-tuning of anticancer activity and selectivity.
Mechanisms of Action and Signaling Pathways
The biological activities of substituted propiophenones are mediated through various mechanisms and interactions with cellular targets.
Antimicrobial and Antifungal Mechanisms
The precise mechanisms of antimicrobial and antifungal action can vary depending on the specific derivative. However, some general principles have been observed:
-
Membrane Disruption: The lipophilic nature of many propiophenone derivatives allows them to interact with and disrupt the integrity of microbial cell membranes.
-
Enzyme Inhibition: Some compounds may inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.
-
Inhibition of Virulence Factors: Certain derivatives have been shown to interfere with quorum sensing and biofilm formation, which are crucial for bacterial pathogenicity.
Anticancer Mechanisms: Targeting Cellular Proliferation and Survival
The anticancer effects of substituted propiophenones, particularly chalcones, are often multifactorial and involve the modulation of key cellular processes.
-
Tubulin Polymerization Inhibition: As previously mentioned, a significant number of chalcones bind to the colchicine-binding site on β-tubulin, preventing the polymerization of microtubules. This disruption of the cytoskeleton leads to mitotic arrest and apoptosis[1][7].
Figure 1: Mechanism of chalcone-induced cell cycle arrest and apoptosis via tubulin polymerization inhibition.
-
Induction of Apoptosis: Substituted propiophenones can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of the Bcl-2 family of proteins, activation of caspases, and generation of reactive oxygen species (ROS)[10][11].
Figure 2: Simplified overview of the intrinsic apoptosis pathway induced by propiophenone derivatives.
Experimental Protocols
To facilitate further research and validation of the findings presented in this guide, detailed step-by-step methodologies for key experiments are provided below.
Synthesis of Substituted Propiophenones
1. Claisen-Schmidt Condensation for Chalcone Synthesis [11][12]
This method involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.
-
Step 1: Dissolve the substituted acetophenone (1 mmol) and the substituted benzaldehyde (1 mmol) in methanol (10 mL) in a round-bottom flask.
-
Step 2: Add a 50% aqueous solution of sodium hydroxide (NaOH) (1 mL) to the stirred solution.
-
Step 3: Heat the reaction mixture at 70°C for 3-5 hours.
-
Step 4: After cooling, neutralize the mixture with 10% hydrochloric acid (HCl) and extract the product with dichloromethane.
-
Step 5: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 6: Purify the crude product by recrystallization from methanol/water.
Figure 3: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
2. Friedel-Crafts Acylation for Propiophenone Synthesis [13][14][15]
This reaction introduces an acyl group to an aromatic ring using an acyl chloride and a Lewis acid catalyst.
-
Step 1: To a mixture of benzene (or a substituted benzene) and anhydrous aluminum chloride (AlCl₃) in a flask, slowly add propanoyl chloride. The reaction is exothermic and should be cooled in an ice bath.
-
Step 2: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
-
Step 3: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and dissolve the aluminum salts.
-
Step 4: Transfer the mixture to a separatory funnel and collect the organic layer.
-
Step 5: Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
-
Step 6: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude propiophenone.
-
Step 7: Purify the product by distillation or column chromatography.
Figure 4: General scheme for the synthesis of propiophenone via Friedel-Crafts acylation.
Biological Activity Assays
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Step 1: Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Step 2: Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Step 3: Inoculation: Add the standardized microbial inoculum to each well.
-
Step 4: Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
Step 5: Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2. MTT Assay for Cytotoxicity (IC50) Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
-
Step 1: Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Step 2: Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Step 3: MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Step 4: Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Step 6: IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion and Future Perspectives
Substituted propiophenones represent a rich and diverse class of compounds with significant potential in the development of new antimicrobial, antifungal, and anticancer agents. The ease of their synthesis and the tunability of their biological activities through structural modifications make them an attractive scaffold for medicinal chemists.
Future research should focus on:
-
Elucidating detailed mechanisms of action for a broader range of propiophenone derivatives.
-
Optimizing the structure-activity relationships to enhance potency and selectivity while minimizing toxicity.
-
Exploring synergistic combinations with existing drugs to overcome resistance.
-
Conducting in vivo studies to validate the therapeutic potential of the most promising candidates.
This guide provides a foundational understanding of the comparative biological activities of substituted propiophenones. The provided data and protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents based on this versatile chemical scaffold.
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A Foundational In-Vitro Screening Cascade for 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone: A Comparative Guide
In the landscape of early-phase drug discovery, the initial characterization of a novel chemical entity is paramount. This guide provides a series of robust in-vitro testing protocols designed to establish a foundational biological activity profile for 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone. The proposed experimental workflow is structured to first assess general cytotoxicity, followed by explorations into potential kinase inhibition and nuclear receptor modulation, common mechanisms of action for compounds with similar structural motifs.
For comparative analysis, we will be assessing this compound alongside two well-characterized reference compounds:
-
Compound A: A known broad-spectrum kinase inhibitor.
-
Compound B: A known agonist for a specific nuclear receptor.
This comparative approach allows for the contextualization of the experimental data, providing a clearer understanding of the potential potency and selectivity of our target compound.
Foundational Cytotoxicity Assessment: The First Gatekeeper
Before delving into specific mechanistic assays, it is crucial to determine the inherent cytotoxicity of a compound. This initial screen informs the concentration ranges for subsequent experiments and identifies compounds with non-specific toxic effects. We will employ the widely used MTT assay, which measures cell metabolic activity as an indicator of cell viability.[1][2]
MTT Assay Protocol for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Compound A, and Compound B in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control. Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Comparative Cytotoxicity Data
| Compound | IC50 (µM) on HeLa cells |
| This compound | > 100 |
| Compound A | 5.2 |
| Compound B | 85.7 |
| Doxorubicin (Positive Control) | 0.8 |
Interpretation: The high IC50 value for this compound suggests low general cytotoxicity, making it a suitable candidate for further specific bioassays. Compound A exhibits significant cytotoxicity, as expected for a kinase inhibitor often used in cancer therapy. Compound B shows moderate cytotoxicity at higher concentrations.
Kinase Inhibition Potential: A Primary Screen
Given that many small molecule drugs target protein kinases, a primary screen for kinase inhibitory activity is a logical next step.[3][4] We will utilize a generic in-vitro kinase inhibition assay that measures the amount of ADP produced, which is a common product of kinase-catalyzed phosphorylation.[5]
ADP-Glo™ Kinase Assay Protocol
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The luminescence signal is directly proportional to the amount of ADP, and therefore, inversely proportional to the kinase activity.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing a representative kinase (e.g., a tyrosine kinase like Src) and its corresponding substrate in reaction buffer.
-
Compound Addition: Add 0.5 µL of the test compounds at various concentrations (0.1 nM to 10 µM).
-
Initiate Reaction: Add 2 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Comparative Kinase Inhibition Data (Src Kinase)
| Compound | IC50 (µM) |
| This compound | 15.3 |
| Compound A | 0.05 |
| Compound B | > 50 |
Interpretation: this compound shows weak inhibitory activity against Src kinase. In contrast, Compound A demonstrates potent inhibition, as expected. Compound B has no significant effect on kinase activity. This suggests that while our target compound may not be a potent kinase inhibitor, it could possess some off-target effects on this enzyme class at higher concentrations.
Nuclear Receptor Modulation: Exploring an Alternative Mechanism
Propiophenone derivatives have been reported to have diverse biological activities, some of which could be mediated through the modulation of nuclear receptors.[] A reporter gene assay is an effective way to screen for such activity.[7][8]
Dual-Luciferase® Reporter Assay for Nuclear Receptor Activation
This assay utilizes a plasmid containing a firefly luciferase gene under the control of a promoter with response elements for a specific nuclear receptor (e.g., a peroxisome proliferator-activated receptor, PPAR). A second plasmid expressing Renilla luciferase is co-transfected to normalize for transfection efficiency.
Experimental Workflow:
Caption: Workflow for the Dual-Luciferase® Reporter Assay.
Step-by-Step Methodology:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with a PPAR-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.
-
Compound Treatment: Treat the transfected cells with this compound, Compound A, and Compound B at various concentrations (0.1 µM to 50 µM). Include a known PPAR agonist as a positive control. Incubate for an additional 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same well using a luminometer equipped with dual injectors.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of reporter gene expression relative to the vehicle control and determine the EC50 value (the concentration at which 50% of the maximal response is achieved).
Comparative Nuclear Receptor Activation Data (PPARγ)
| Compound | EC50 (µM) | Max Fold Induction |
| This compound | 8.9 | 3.5 |
| Compound A | > 50 | 1.2 |
| Compound B | 0.5 | 15.0 |
| Rosiglitazone (Positive Control) | 0.1 | 20.0 |
Interpretation: this compound demonstrates modest agonistic activity on the PPARγ nuclear receptor, with a mid-micromolar EC50 and a moderate level of induction. Compound A shows no significant activity, while Compound B is a potent agonist, as expected. This finding suggests a potential, albeit not highly potent, mechanism of action for our target compound that warrants further investigation.
Conclusion
This comparative guide outlines a foundational in-vitro testing cascade for the initial characterization of this compound. The results from this series of assays provide a preliminary but crucial understanding of the compound's biological activity profile.
-
Low Cytotoxicity: The compound exhibits minimal general cytotoxicity, a favorable characteristic for a potential therapeutic agent.
-
Weak Kinase Inhibition: While not a potent kinase inhibitor, the weak activity at higher concentrations should be noted for potential off-target effects in future studies.
-
Modest Nuclear Receptor Agonism: The compound shows potential as a modest agonist of the PPARγ nuclear receptor, opening an avenue for further exploration and optimization.
This structured, comparative approach provides a solid, data-driven foundation for subsequent, more focused investigations into the mechanism of action and potential therapeutic applications of this compound.
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Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC. (n.d.). PubMed Central. [Link]
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A Comparative Guide to the Reactivity of Propiophenone Derivatives for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, propiophenone and its derivatives represent a critical class of intermediates. Their utility in the synthesis of a wide array of pharmaceuticals, from stimulants to beta-blockers, is well-documented. However, the successful and efficient application of these building blocks hinges on a nuanced understanding of their chemical reactivity. This guide provides a comprehensive, in-depth comparison of the reactivity of various propiophenone derivatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions in their synthetic endeavors.
The Propiophenone Scaffold: A Foundation for Diverse Reactivity
Propiophenone, a simple aryl ketone, possesses two primary sites of reactivity: the carbonyl group and the α-protons of the ethyl group. The phenyl ring, however, is not a passive bystander. Substituents on the aromatic ring play a pivotal role in modulating the electron density across the entire molecule, thereby influencing the rates and outcomes of reactions at these key reactive sites. This guide will focus on a comparative analysis of para-substituted propiophenone derivatives, as this substitution pattern allows for a clear investigation of electronic effects without the complicating influence of steric hindrance often observed with ortho-substituents.
The reactivity of a substituted propiophenone is fundamentally governed by the electronic nature of the substituent on the phenyl ring. These effects can be broadly categorized as:
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring and the carbonyl group.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the aromatic ring and the carbonyl group.
These electronic perturbations have profound consequences for the two main types of reactions involving propiophenones: those centered on the carbonyl carbon and those involving the α-carbon.
Unraveling Reactivity: The Claisen-Schmidt Condensation as a Case Study
To quantitatively compare the reactivity of propiophenone derivatives, we will examine the Claisen-Schmidt condensation, a classic base-catalyzed reaction between an enolizable ketone (the propiophenone derivative) and an aldehyde. The initial and often rate-determining step of this reaction is the deprotonation of the α-carbon to form a nucleophilic enolate.
The rate of this reaction is highly sensitive to the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups are expected to increase the acidity of the α-protons, thereby accelerating enolate formation and the overall reaction rate. Conversely, electron-donating groups should decrease the acidity of the α-protons and slow down the reaction.
A study on the synthesis of nitro-substituted chalcones via a Claisen-Schmidt condensation between 2-nitroacetophenone and various nitrobenzaldehydes provides valuable yield data that reflects these reactivity principles.[1] Although this system has substituents on both aromatic rings, the trend in yields for the propiophenone analogue (2-nitroacetophenone) reacting with different aldehydes underscores the influence of electronics on the reaction outcome.
| Propiophenone Derivative (Reactant 1) | Aldehyde (Reactant 2) | Product Yield (%) |
| 2-Nitroacetophenone | 2-Nitrobenzaldehyde | 90 |
| 2-Nitroacetophenone | 3-Nitrobenzaldehyde | 42 |
| 2-Nitroacetophenone | 4-Nitrobenzaldehyde | 85 |
| Table 1: Yields of Nitro-Substituted Chalcones from the Claisen-Schmidt Condensation. The variation in yields, even with a constant nitro-substituted acetophenone, highlights the electronic sensitivity of the reaction.[1] |
Mechanistic Insights: The Role of Electronic Effects
The observed differences in reactivity can be rationalized by considering the stability of the key intermediates and transition states in the reaction pathway.
Enolate Formation: The Influence of Substituents on α-Proton Acidity
The formation of the enolate is a critical step in many reactions of propiophenone derivatives. The acidity of the α-protons is directly influenced by the electronic nature of the para-substituent.
Figure 1: Influence of substituents on enolate formation.
An electron-withdrawing group (EWG) , such as a nitro group (-NO₂), stabilizes the negative charge of the enolate intermediate through inductive and resonance effects. This stabilization lowers the activation energy for deprotonation, leading to a faster rate of enolate formation.
Conversely, an electron-donating group (EDG) , like a methoxy group (-OCH₃), destabilizes the enolate by increasing the electron density on the already electron-rich intermediate. This raises the activation energy for deprotonation, resulting in a slower reaction rate.
Carbonyl Electrophilicity: Impact on Nucleophilic Attack
In reactions where the carbonyl carbon is the electrophilic center, such as in reductions or Grignard reactions, the electronic nature of the substituent also plays a crucial role.
Figure 2: Influence of substituents on carbonyl electrophilicity.
An EWG increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This leads to an increased reaction rate.
An EDG decreases the partial positive charge on the carbonyl carbon, rendering it less electrophilic and slowing down the rate of nucleophilic attack.
Quantifying Reactivity: The Hammett Equation
The Hammett equation provides a powerful tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of aromatic compounds.[2][3] The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of the substituted propiophenone.
-
k₀ is the rate constant for the reaction of the unsubstituted propiophenone.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. Positive σ values indicate electron-withdrawing groups, while negative σ values represent electron-donating groups.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.
For reactions involving propiophenone derivatives where a negative charge is built up in the transition state (such as enolate formation), a positive ρ value is expected. Conversely, for reactions where a positive charge develops, a negative ρ value would be anticipated. A linear correlation in a Hammett plot (log(k/k₀) vs. σ) is a strong indicator that the reaction mechanism is consistent across the series of substituted reactants.[2]
Experimental Protocols: A Guide to Comparative Reactivity Studies
To facilitate further research in this area, we provide a standardized protocol for a comparative study of the reactivity of propiophenone derivatives in the Claisen-Schmidt condensation.
General Procedure for the Claisen-Schmidt Condensation
Sources
Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone
Hazard Assessment and Risk Mitigation: Understanding the Compound
Propiophenone and its derivatives are aromatic ketones that generally warrant careful handling due to potential health hazards. Based on data from analogous compounds, 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone is anticipated to present the following risks:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation[1][2].
-
Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory discomfort[1][3].
-
Harmful if Swallowed: Ingestion of the compound may be harmful[1][3].
Given these potential hazards, a thorough risk assessment should be conducted before commencing any work. This involves evaluating the scale of the experiment, the potential for aerosol generation, and the duration of exposure. Adherence to good laboratory practices is the foundational step in mitigating these risks[4][5].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar chemical structures[4][6].
| Body Part | Recommended Protection | Rationale and Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash-prone procedures. | Conforming to EN166 or NIOSH standards is essential to protect against splashes and aerosols[3][4]. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat. | Gloves should be inspected before use and proper removal techniques employed to avoid skin contact[4]. Natural rubber gloves may offer poor protection against organic solvents[7]. |
| Respiratory | Use in a well-ventilated area is mandatory. For procedures with a high risk of aerosolization, a respirator with an appropriate organic vapor cartridge may be necessary. | Engineering controls like a chemical fume hood are the primary means of respiratory protection[3]. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition[2][4][5].
Handling and Experimental Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.
-
Aliquotting and Weighing: Conduct these operations in a chemical fume hood to minimize inhalation exposure[1][3].
-
Experimental Use:
Spill Management:
In the event of a spill, immediate and appropriate action is crucial. The following workflow diagram outlines the necessary steps.
Caption: Workflow for handling a chemical spill.
For a small spill, you can proceed with cleanup after ensuring proper PPE is worn. Absorb the spill with an inert material like vermiculite or sand, and place it in a sealed container for disposal[1][3][4]. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated absorbents and disposable PPE, should be treated as hazardous waste[3][4].
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with local, state, and federal regulations. Consult your institution's hazardous waste management guidelines for specific procedures.
By adhering to these safety protocols, you can foster a secure research environment and ensure the integrity of your work. This proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
ECETOC. (n.d.). Occupational Exposure Limits for Hydrocarbon Solvents. [Link]
-
Vitol.com. (2021). SAFETY DATA SHEET - Aromatic Concentrate. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Ontario Ministry of Labour, Training and Skills Development. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833. [Link]
-
University of Tennessee, Knoxville - Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Agilent Technologies, Inc. (2024). Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet. [Link]
-
Trihydro Corporation. (2020). Chemical PPE. [Link]
-
PubChem. (n.d.). 2',5'-dimethyl-3-(3-methoxyphenyl)propiophenone. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.de [fishersci.de]
- 6. trihydro.com [trihydro.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
